molecular formula C9H7NO2 B080658 2-Hydroxybenzoylacetonitrile CAS No. 10523-47-4

2-Hydroxybenzoylacetonitrile

Cat. No.: B080658
CAS No.: 10523-47-4
M. Wt: 161.16 g/mol
InChI Key: DOBMOJUDUIGABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzoylacetonitrile is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 3-(2-hydroxyphenyl)-3-oxopropanenitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrile group and a hydroxyl group . The InChI representation of the molecule is InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)CC#N)O .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 61.1 Ų . The XLogP3 is 2 .

Scientific Research Applications

Photoluminescence Applications

2-Hydroxybenzoylacetonitrile derivatives have been found to have applications in photoluminescence. A study by Zhang et al. (2016) reported the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from o-hydroxybenzaldehydes and arylacetonitriles. These compounds emitted bright blue under UV light, with a quantum yield of up to 88.9%, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang et al., 2016).

Electrochemical Applications

Adeniyi et al. (2020) conducted a cyclic voltammetric study of 2-hydroxybenzophenone derivatives, including this compound, in different solvents. The study examined the electrochemical behavior and determined the experimental highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This research could be significant for understanding the electrochemical properties of these compounds, which is essential in various applications, including energy storage and conversion (Adeniyi et al., 2020).

Organic Synthesis

Singh and Wirth (2012) described a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. This process used stoichiometric (diacetoxyiodo)benzene in acetonitrile, demonstrating a new pathway in organic synthesis that could be relevant for synthesizing complex organic molecules (Singh & Wirth, 2012).

Mechanism of Action

Target of Action

It’s known that most drugs exert their effects by binding to receptors, which are cellular components

Mode of Action

Generally, a drug’s mode of action involves its interaction with its targets and any resulting changes . More research is required to elucidate the specific interactions and changes caused by 2-Hydroxybenzoylacetonitrile.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . More research is needed to outline these properties and their impact on the bioavailability of this compound.

Result of Action

The result of a drug’s action usually involves changes at the molecular and cellular level

Action Environment

Environmental factors can significantly impact a drug’s action . More research is needed to discuss how these factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a density of 1.246±0.06 g/cm3

Molecular Mechanism

It is known that the compound has a pKa of 6.83±0.10 , suggesting that it can exist in both protonated and deprotonated forms depending on the pH of the environment. This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMOJUDUIGABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483500
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-47-4
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is 2-Hydroxybenzoylacetonitrile synthesized according to the research?

A1: The study describes the synthesis of this compound as a two-step process starting from 1,2-benzisoxazole-3-acetonitrile (9). First, catalytic reduction of compound 9 is performed. While the exact conditions are not specified in the abstract, this step likely involves reacting 9 with hydrogen gas in the presence of a catalyst such as palladium on carbon. Subsequently, the product of this reduction is subjected to hydrolysis, which cleaves specific chemical bonds in the presence of water, yielding this compound (11) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.